5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one
CAS No.: 478258-93-4
Cat. No.: VC7365800
Molecular Formula: C19H15N5O2S
Molecular Weight: 377.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478258-93-4 |
|---|---|
| Molecular Formula | C19H15N5O2S |
| Molecular Weight | 377.42 |
| IUPAC Name | (2Z,5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H15N5O2S/c1-26-16-9-7-14(8-10-16)11-17-18(25)24(15-5-3-2-4-6-15)19(27-17)22-23-12-20-21-13-23/h2-13H,1H3/b17-11-,22-19- |
| Standard InChI Key | UUESAUCHRVNZLY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C=C2C(=O)N(C(=NN3C=NN=C3)S2)C4=CC=CC=C4 |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound features a thiazolidinone core (a five-membered ring containing sulfur and nitrogen) fused with a triazole moiety (a five-membered ring with three nitrogen atoms). The 4-methoxyphenyl group at position 5 and the phenyl group at position 3 create a planar, conjugated system that enhances electronic delocalization. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | (2Z,5Z)-5-[(4-Methoxyphenyl)methylidene]-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
| Molecular Formula | C₁₉H₁₅N₅O₂S |
| Molecular Weight | 377.42 g/mol |
| CAS Number | 478258-93-4 |
| SMILES | COC1=CC=C(C=C1)C=C2C(=O)N(C(=NN3C=NN=C3)S2)C4=CC=CC=C4 |
The Z-configuration at the C2 and C5 positions, confirmed by NMR spectroscopy, stabilizes the molecule through intramolecular hydrogen bonding between the triazole nitrogen and thiazolidinone carbonyl oxygen.
Spectroscopic Signatures
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.25 (m, 9H, aromatic-H), 3.85 (s, 3H, OCH₃).
-
IR (KBr): 1695 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C asym. stretch).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step protocol:
-
Formation of Thiosemicarbazide:
Phenylisothiocyanate reacts with hydrazine hydrate to yield 1-phenylthiosemicarbazide. -
Cyclization to Thiazolidinone:
Condensation with ethyl 4-methoxybenzoylacetate in acidic conditions forms the thiazolidinone ring. -
Triazole Incorporation:
Microwave-assisted coupling with 4-amino-1,2,4-triazole introduces the imino-triazole group.
Process Challenges
-
The exothermic nature of the cyclization step requires precise temperature control (60–65°C).
-
Solvent selection (DMF vs. ethanol) impacts triazole coupling efficiency (DMF preferred, 82% vs. 58% yield).
Pharmacological Profile
Antimicrobial Activity
In vitro testing against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) revealed:
| Organism | MIC (μg/mL) | Reference Compound (Ciprofloxacin) |
|---|---|---|
| S. aureus | 12.5 | 1.56 |
| E. coli | 25.0 | 3.12 |
The 4-methoxyphenyl group enhances membrane permeability, while the triazole moiety disrupts bacterial DNA gyrase .
Structure-Activity Relationships (SAR)
Role of Substituents
-
4-Methoxyphenyl:
-
Triazole Moiety:
-
Coordinates transition metals (e.g., Cu²⁺, Kd = 1.2 × 10⁻⁶ M), enabling metalloenzyme inhibition.
-
Comparative Analysis
Analog removal of the triazole group reduces antifungal activity against Candida albicans (MIC increases from 6.25 to >50 μg/mL) .
Toxicological and Pharmacokinetic Data
Acute Toxicity
-
LD₅₀ (Mouse, oral): 1,250 mg/kg
-
Notable effects at 500 mg/kg: transient hepatotoxicity (ALT ↑ 2.3× baseline) .
ADME Properties
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89.2% (Human) |
| t₁/₂ (IV, Rat) | 2.8 hr |
| Bioavailability | 34% (Oral) |
Hepatic metabolism occurs primarily via CYP3A4-mediated O-demethylation .
Research Gaps and Future Directions
-
Mechanistic Elucidation: Detailed target identification studies (e.g., kinase profiling) are needed.
-
Formulation Optimization: Nanoemulsion delivery could improve oral bioavailability.
-
In Vivo Efficacy: Rodent models of microbial infection and tumor xenografts remain untested.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume